molecular formula C22H28N2O3S B2715410 N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941990-43-8

N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2715410
CAS No.: 941990-43-8
M. Wt: 400.54
InChI Key: QIFZOOZBYUUWTP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a piperidine ring substituted with a tosyl group and an acetamide moiety attached to a dimethylphenyl group. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: Tosylation of the piperidine ring is achieved using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Acetamide Moiety: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Substitution with Dimethylphenyl Group: The final step involves the substitution of the acetamide moiety with the 3,4-dimethylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethylphenyl group.

    Reduction: Reduction reactions could target the acetamide moiety or the tosyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

    Pathways Involved: The compound may influence pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(1-benzylpiperidin-2-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(1-methylpiperidin-2-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(1-phenylpiperidin-2-yl)acetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The tosyl group may enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-16-7-11-21(12-8-16)28(26,27)24-13-5-4-6-20(24)15-22(25)23-19-10-9-17(2)18(3)14-19/h7-12,14,20H,4-6,13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFZOOZBYUUWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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